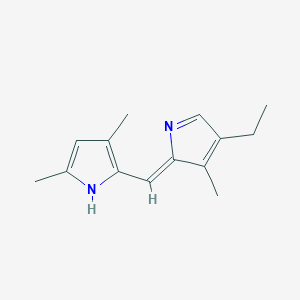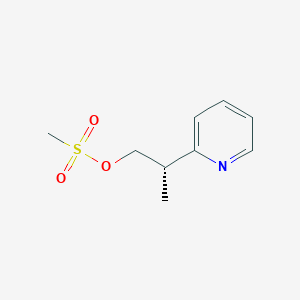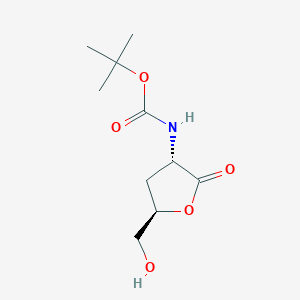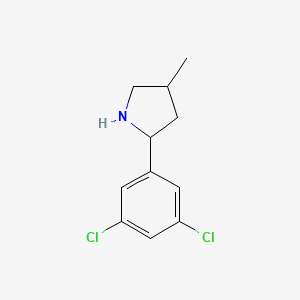![molecular formula C8H6ClNO2 B12869085 (2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)
(2-Chlorobenzo[d]oxazol-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorobenzo[d]oxazol-6-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxymethyl group at the 6-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzo[d]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorophenol with cyanogen bromide to form 2-chlorobenzoxazole, followed by the reduction of the resulting compound to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chlorobenzo[d]oxazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields (2-Chlorobenzo[d]oxazol-6-yl)carboxylic acid.
- Reduction of the compound results in 2-chlorobenzoxazole.
- Substitution reactions produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chlorobenzo[d]oxazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (2-Chlorobenzo[d]oxazol-6-yl)methanol is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. Further research is needed to elucidate the precise mechanism of action of this compound.
Comparaison Avec Des Composés Similaires
(6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a similar structure but with an amine group instead of a hydroxymethyl group.
2-Methoxy-5-chlorobenzo[d]oxazole: This derivative has a methoxy group at the 2-position and a chlorine atom at the 5-position.
2-Ethoxybenzo[d]oxazole: This compound features an ethoxy group at the 2-position.
Comparison: (2-Chlorobenzo[d]oxazol-6-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
(2-chloro-1,3-benzoxazol-6-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 |
Clé InChI |
NDYRKEHMCYWHAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)OC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
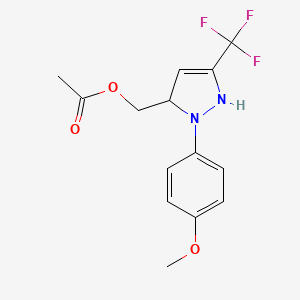
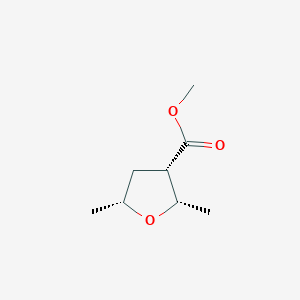
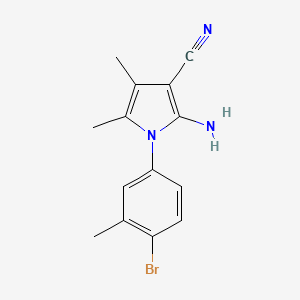
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
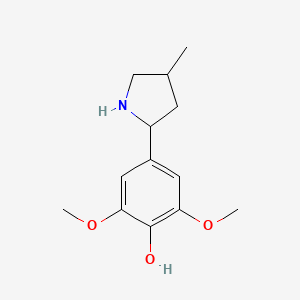
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
